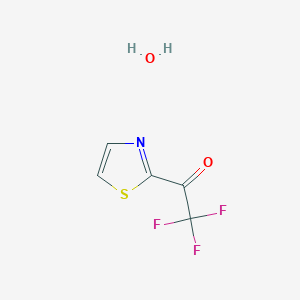

2-(Trifluoroacetyl)thiazole Monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMGOKLDOQZYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-(Trifluoroacetyl)thiazole Monohydrate

Executive Summary

2-(Trifluoroacetyl)thiazole monohydrate is a specialized fluorinated heterocycle that serves as a critical scaffold in medicinal chemistry.[1] Characterized by the presence of a strongly electron-withdrawing trifluoroacetyl group at the C2 position of a thiazole ring, this compound exhibits unique electrophilic properties. It exists in a dynamic equilibrium between its ketone form and its stable hydrate (gem-diol) form. This guide provides an in-depth analysis of its chemical architecture, synthesis, reactivity profile, and application as a transition-state inhibitor for serine proteases.[1]

Chemical Architecture & Equilibrium

2.1qt Structural Dynamics: The Ketone-Hydrate Equilibrium

The defining feature of 2-(trifluoroacetyl)thiazole is its propensity to form a stable hydrate. Unlike typical ketones, which favor the carbonyl form, trifluoromethyl ketones (TFMKs) attached to electron-deficient heterocycles strongly favor the gem-diol (hydrate) state in the presence of moisture.

-

Electronic Driver: The trifluoromethyl group (

) exerts a powerful inductive electron-withdrawing effect ( -

Heterocyclic Synergy: The thiazole ring is electron-deficient (π-deficient), further destabilizing the carbonyl dipole and enhancing susceptibility to nucleophilic attack by water.

-

Result: The equilibrium constant (

) for hydration is high, leading to the isolation of the monohydrate as a stable, crystalline solid.

Table 1: Physicochemical Properties (Predicted & Analog-Based)

| Property | Value / Description | Note |

| IUPAC Name | 2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethane-1,1-diol | Gem-diol form |

| Molecular Formula | Monohydrate | |

| Molecular Weight | 199.15 g/mol | Monohydrate |

| State | Crystalline Solid | Anhydrous form is likely a liquid |

| Solubility | Soluble in polar organic solvents (THF, DMSO, MeOH) | Hygroscopic |

| pKa (Gem-diol) | ~6.5 - 7.5 (Estimated) | Acidic hydroxyl due to CF3 |

Mechanism of Hydration

The formation of the monohydrate is not merely a physical inclusion of water but a chemical reaction forming a covalent gem-diol structure.[1]

Figure 1: The reversible hydration equilibrium.[1] The electron-deficient carbonyl carbon is attacked by water to form the stable gem-diol.

Synthesis & Preparation Protocols

The synthesis of 2-(trifluoroacetyl)thiazole typically employs organometallic strategies to install the acyl group at the C2 position.

Protocol: Lithiation-Acylation Route

This is the standard method for introducing acyl groups at the C2 position of thiazoles.[1]

Reagents:

-

Thiazole (Starting Material)

-

-Butyllithium (

-

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.

-

Cooling: Cool the THF to

using a dry ice/acetone bath. -

Lithiation: Add Thiazole (1.0 eq).[1] Dropwise add

-BuLi (1.1 eq) over 15 minutes. Stir for 30 minutes at-

Mechanism:[4] The C2 proton of thiazole is the most acidic (

), allowing selective deprotonation to form 2-lithiothiazole.

-

-

Acylation: Add Ethyl Trifluoroacetate (1.2 eq) dropwise. The solution may change color (often yellow/orange).

-

Quench: Stir for 1 hour at

, then allow to warm to -

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Hydration: Dissolve the crude oil (anhydrous ketone) in a mixture of wet ether or acetone/water to induce crystallization of the monohydrate.

Figure 2: Synthetic pathway for the production of 2-(trifluoroacetyl)thiazole monohydrate.

Reactivity Profile

Nucleophilic Susceptibility

The C2-trifluoroacetyl group is a "hard" electrophile.

-

Hemiketal Formation: Reacts rapidly with alcohols (

) to form stable hemiketals. -

Condensation: Reacts with amines and hydrazines to form imines or hydrazones, often used to synthesize more complex heterocyclic systems.[1]

Reduction to Chiral Alcohols

The reduction of 2-(trifluoroacetyl)thiazole yields 1-(thiazol-2-yl)-2,2,2-trifluoroethanol.[1]

-

Relevance: Chiral trifluoromethyl alcohols are valuable motifs in liquid crystals and bioactive agents.[1]

-

Method: Asymmetric transfer hydrogenation (ATH) using Ru-TsDPEN catalysts can yield high enantiomeric excess (

).

Applications in Drug Discovery

Mechanism: Serine Protease Inhibition

The primary medicinal application of 2-(trifluoroacetyl)thiazole is as a Transition State Inhibitor for serine proteases (e.g., Elastase, Chymotrypsin, FAAH).[1]

Mechanism of Action:

-

Binding: The inhibitor enters the enzyme's active site.[1]

-

Nucleophilic Attack: The catalytic Serine residue (Ser-OH) of the enzyme attacks the highly electrophilic ketone carbonyl of the inhibitor.

-

Adduct Formation: A stable, reversible covalent hemiketal adduct is formed.

-

Mimicry: This adduct mimics the tetrahedral transition state of the natural peptide bond hydrolysis, effectively "locking" the enzyme in an inactive state.[1]

-

Role of CF3: The trifluoromethyl group stabilizes the negative charge on the oxygen (oxyanion hole interaction) and prevents the "collapse" of the intermediate, making the inhibition tight-binding.[1]

Figure 3: Mechanism of serine protease inhibition by trifluoromethyl ketones.[1]

Case Studies & Analogues

While the unsubstituted 2-(trifluoroacetyl)thiazole is a core scaffold, derivatives are often used to tune selectivity:

-

Elastase Inhibitors: Peptidyl-trifluoromethyl ketones incorporating the thiazole ring.

-

FAAH Inhibitors: Used in pain management research, where the electrophilic ketone targets the catalytic nucleophile of Fatty Acid Amide Hydrolase.

Handling & Stability

-

Hygroscopicity: The anhydrous form is extremely hygroscopic.[1] It must be stored under inert gas (Argon/Nitrogen) if the ketone form is required. The monohydrate is stable at room temperature but should be kept in a desiccator.

-

Acidity: The gem-diol hydroxyl protons are relatively acidic due to the adjacent

group. Avoid strong bases unless deprotonation is intended. -

Safety: As with all fluorinated heterocycles, handle with gloves and in a fume hood. Potential irritant to eyes and respiratory tract.

References

-

Synthesis of 2-Substituted Thiazoles: Dondoni, A., et al. "Thiazole-Based Synthesis." Journal of Organic Chemistry, 1988. Link (General methodology for 2-lithiothiazole acylation).

-

Trifluoromethyl Ketones as Inhibitors: Gelb, M. H., et al. "Fluoro ketone inhibitors of hydrolytic enzymes."[1] Biochemistry, 1985. Link (Foundational text on TFMK mechanism).

-

Hydration of Trifluoromethyl Ketones: Guthrie, J. P. "Hydration of carbonyl compounds."[1] Canadian Journal of Chemistry, 1975. Link (Thermodynamics of gem-diol formation).

-

Patent Reference: "Novel 1,1-bis(heteroazolyl)alkane derivatives." WO1995033747A1, 1995. Link (Cites the use of 2-trifluoroacetylthiazole in synthesis).

-

Thiazole Properties: "Thiazole." PubChem Database, National Center for Biotechnology Information. Link (General scaffold properties).[1]

Sources

- 1. CAS 2557-70-2: 2-(trifluoroacetyl)pyrrole | CymitQuimica [cymitquimica.com]

- 2. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 3. WO1995033747A1 - Novel 1,1-bis(heteroazolyl)alkane derivatives and their use as neuroprotective agents - Google Patents [patents.google.com]

- 4. ijcmas.com [ijcmas.com]

2-(Trifluoroacetyl)thiazole Monohydrate: Technical Dossier & Application Guide

Executive Summary

2-(Trifluoroacetyl)thiazole monohydrate (CAS 2097800-30-9) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1] Distinguished by the strong electron-withdrawing nature of the trifluoromethyl (

Part 1: Chemical Identity & Physical Data[3]

The stability of the monohydrate form is a direct consequence of the destabilization of the carbonyl group by the adjacent

Key Data Table[4]

| Property | Data |

| Chemical Name | 2-(Trifluoroacetyl)thiazole monohydrate |

| IUPAC Name | 1-(1,3-Thiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol |

| CAS Number | 2097800-30-9 |

| Molecular Formula | |

| Molecular Weight | 199.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; limited solubility in non-polar solvents |

| pKa (Gem-diol) | ~10-11 (estimated for gem-diol -OH) |

| Storage | 2-8°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) |

Structural Equilibrium

The compound is commercially supplied as the hydrate. In solution, it exists in equilibrium with the free ketone, which is the reactive species for many transformations.

Figure 1: The hydration equilibrium.[2][3] The electron-withdrawing

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(Trifluoroacetyl)thiazole typically employs a metallation-acylation strategy. Due to the sensitivity of the intermediate lithio-species, strict cryogenic conditions are required.

Protocol: Lithiation-Acylation Route

Objective: Synthesis of the core ketone scaffold from 2-bromothiazole.[4]

Reagents:

-

Substrate: 2-Bromothiazole (1.0 eq)

-

Lithiation Agent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)

-

Electrophile: Ethyl trifluoroacetate (1.2 eq) or Trifluoroacetic anhydride (TFAA)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: 1M HCl / Water

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add 2-bromothiazole. Dropwise add n-BuLi over 20 minutes, maintaining internal temperature below -70°C.

-

Mechanistic Note: This generates 2-lithiothiazole via halogen-lithium exchange. The 2-position is thermodynamically favored but unstable above -60°C due to ring fragmentation (Schlenk equilibrium).

-

-

Acylation: After stirring for 30 minutes at -78°C, add Ethyl trifluoroacetate dropwise.

-

Critical Control: Rapid addition can cause local heating and side reactions.

-

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench & Hydration: Quench with 1M HCl. The acidic aqueous workup hydrolyzes the intermediate hemiacetal/alkoxide directly to the gem-diol (monohydrate) form upon isolation.

-

Purification: Extract with Ethyl Acetate. The product is often purified by recrystallization from hexanes/EtOAc or sublimation, as column chromatography can be challenging due to the "streaking" caused by the hydrate-ketone equilibrium.

Figure 2: Synthetic workflow via cryogenic lithiation-acylation.

Part 3: Reactivity Profile & Applications

The 2-(trifluoroacetyl)thiazole scaffold is a versatile electrophile. The

Enantioselective Reduction

The ketone (generated in situ from the hydrate) can be reduced to chiral 1-(thiazol-2-yl)-2,2,2-trifluoroethanol .

-

Reagents:

(racemic) or Chiral Ru/Ir catalysts (asymmetric transfer hydrogenation). -

Application: The resulting chiral alcohol is a bioisostere for secondary alcohols in drug candidates, often improving metabolic stability against oxidation.

Condensation Reactions

Despite being a hydrate, the compound reacts with amines to form imines or hemiaminals.

-

Mechanism: Dehydration occurs first (often requiring a drying agent like

or molecular sieves), followed by nucleophilic attack by the amine. -

Use Case: Synthesis of trifluoromethyl-substituted hydrazones or oximes, which are common pharmacophores in agrochemistry.

Hemiacetal Formation / Protease Inhibition

Trifluoromethyl ketones are classic transition-state inhibitors for serine proteases.

-

Mechanism: The active site serine hydroxyl attacks the ketone carbonyl to form a stable, tetrahedral hemiacetal adduct that mimics the transition state of peptide hydrolysis. The

group stabilizes this adduct, preventing enzyme turnover.

Figure 3: Primary reactivity pathways and downstream applications.

Part 4: Handling & Safety (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. The

group can increase lipophilicity, potentially aiding skin absorption. -

Stability: Hygroscopic. Store in a desiccator or under inert gas. Prolonged exposure to air may alter the stoichiometry of the hydrate or lead to degradation.

-

Incompatibility: Strong oxidizing agents, strong bases (can induce haloform-type cleavage of the

group).

References

-

Sigma-Aldrich/Merck . (2025). Product Specification: 2-(Trifluoroacetyl)thiazole Monohydrate (CAS 2097800-30-9).[1][5] Retrieved from

-

ChemicalBook . (2025). 2-(Trifluoroacetyl)thiazole Monohydrate Properties and Suppliers. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

-

PubChem . (2025).[6] Compound Summary: 2-Acetylthiazole (Analogous Chemistry). Retrieved from

-

MolCore . (2025). Structure and Data for CAS 2097800-30-9. Retrieved from

Sources

- 1. 2-(Trifluoroacetyl)thiazole Monohydrate CAS#: 2097800-30-9 [m.chemicalbook.com]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 5. molcore.com [molcore.com]

- 6. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Fidelity Trifluoroacetylation: The Thiazole-Based Protocols

Technical Guide & Whitepaper

Executive Summary

In the precise landscape of medicinal chemistry and peptide synthesis, the introduction of the trifluoroacetyl (

This guide focuses on Thiazole-based Trifluoroacetylating Agents , specifically the

The Chemoselectivity Imperative

Standard trifluoroacetylation often lacks discrimination. TFAA will indiscriminately acylate primary amines, secondary amines, and alcohols. For complex molecules containing both hydroxyl and amino groups, selective

Thiazole-based agents solve this via the "Push-Pull" Mechanism:

The thiazolidine-2-thione ring acts as an excellent leaving group due to the stability of the thione anion, but the carbonyl carbon is less electrophilic than in an anhydride. This creates a kinetic window where:

Key Reagents & Structure[2][3]

-Trifluoroacetyl-1,3-thiazolidine-2-thione (TATT)

This is the primary "Nagao-type" reagent. It is a crystalline solid, stable to storage, and non-hygroscopic compared to TFAA.

-

Structure: A trifluoroacetyl group attached to the nitrogen of a 1,3-thiazolidine-2-thione ring.

-

Reactivity Profile: Mild, highly chemoselective for amines.

-

Byproduct: 1,3-thiazolidine-2-thione (water-soluble, easily removed).

2-(Trifluoroacetylthio)benzothiazole (TATB)

A thioester variant where the

-

Reactivity: Higher than TATT but still more selective than TFAA.

-

Application: Useful for sterically hindered amines where TATT might be too slow.

Mechanistic Insight

The efficacy of TATT relies on the aminolysis of the active amide . The thione sulfur exerts a specific electronic pull, activating the carbonyl, while the nitrogen lone pair is delocalized into the thiocarbonyl, preventing it from deactivating the

Diagram 1: Mechanism of Selective Aminolysis

Caption: Nucleophilic attack of the amine on the TATT carbonyl leads to a tetrahedral intermediate, followed by the expulsion of the stable thiazolidine-2-thione anion.

Experimental Protocols

Synthesis of Reagent (TATT)

This protocol describes the preparation of the reagent from commercially available precursors.

Materials:

-

1,3-Thiazolidine-2-thione (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 1,3-thiazolidine-2-thione (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen.

-

Base Addition: Add TEA (12 mmol) and cool the solution to 0°C.

-

Acylation: Dropwise add TFAA (12 mmol) over 15 minutes. The yellow solution may darken slightly.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (disappearance of thione).

-

Workup: Wash the organic layer with saturated

(2x), water (1x), and brine (1x). -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize the residue from Hexanes/EtOAc to yield yellow crystalline TATT.

Protocol: Chemoselective -Trifluoroacetylation

Target: Selective protection of a primary amine in the presence of a secondary alcohol.

Materials:

-

Substrate (Amino-alcohol) (1.0 eq)

-

TATT (1.1 eq)

-

Solvent: DCM or THF (Reagent grade)

Procedure:

-

Setup: Dissolve the amino-alcohol substrate in DCM (0.1 M concentration).

-

Addition: Add solid TATT (1.1 eq) in one portion.

-

Reaction: Stir at room temperature.

-

Observation: The reaction mixture often turns a distinct yellow due to the release of the thiazolidine-2-thione byproduct.

-

-

Monitoring: Check TLC after 1 hour. (Amine conversion is usually rapid; alcohol remains untouched).

-

Workup:

-

Dilute with DCM.

-

Wash with 5% aqueous

or NaOH. Critical Step: The byproduct (thiazolidine-2-thione) is acidic ( -

Wash with brine, dry, and concentrate.

-

Comparative Analysis

The following table contrasts Thiazole-based agents with standard industry reagents.

| Feature | TFAA (Anhydride) | TATT (Thiazole-Based) | |

| Physical State | Volatile Liquid | Solid | Crystalline Solid |

| Reactivity | High (Aggressive) | Moderate | Mild (Tunable) |

| Chemoselectivity | Poor (Amine & Alcohol) | Moderate | Excellent (Amine only) |

| Byproduct | Trifluoroacetic Acid (Strong Acid) | Imidazole (Base) | Thiazolidine-2-thione (Neutral/Weak Acid) |

| Moisture Sensitivity | High | Moderate | Low |

| Storage Stability | Low (Hydrolyzes) | Good | Excellent |

Decision Workflow (Graphviz)

When should you choose a thiazole-based agent over TFAA?

Caption: Decision tree for selecting TATT based on substrate complexity and chemoselectivity requirements.

References

-

Nagao, Y., et al. (1980). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new method for the synthesis of amides." Tetrahedron Letters, 21(9), 841-844. Link

-

Katritzky, A. R., et al. (2000).[2] "Trifluoroacetylation of amines and alcohols using N-trifluoroacetylbenzotriazole." Journal of Organic Chemistry, 65(23), 8119-8121. Link

-

Joullié, M. M., et al. (2010). "Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications." Current Organic Synthesis, 7(5), 414-432. Link

-

Olah, G. A., et al. (1978). "Trifluoroacetylation with pyridinium poly(hydrogen fluoride)-trifluoroacetic anhydride." Synthesis, 1978(6), 452-453. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard Reference for N-TFA protection protocols).

Sources

An In-Depth Technical Guide to the Hazard Assessment and Safe Handling of 2-(Trifluoroacetyl)thiazole Monohydrate

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and fine chemical synthesis, novel reagents are the catalysts for discovery. 2-(Trifluoroacetyl)thiazole monohydrate, a heterocyclic ketone, presents as a valuable building block. However, its novelty necessitates a rigorous and proactive approach to safety. The introduction of a trifluoroacetyl group in place of a standard acetyl group dramatically alters the molecule's electronic properties and, consequently, its reactivity and toxicological profile. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) moiety is known to increase the acidity and reactivity of adjacent functional groups, a principle that forms the bedrock of this guide.

This document is structured to provide not just a list of hazards, but a causal explanation of the potential risks and a set of self-validating protocols for their mitigation. By understanding the "why" behind each safety recommendation, the researcher is empowered to handle this and other novel reagents with the highest degree of scientific integrity and personal safety.

Section 1: Inferred Hazard Identification and Classification

The hazard profile of 2-(Trifluoroacetyl)thiazole monohydrate can be logically inferred by considering the contributions of its two primary structural components: the thiazole ring and the trifluoroacetyl group.

-

The Thiazole Moiety: The non-fluorinated analog, 2-acetylthiazole, is classified as a combustible liquid that is harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] Thiazole itself is noted as a skin and respiratory irritant and can cause serious eye damage.[4][5] This forms the baseline hazard profile.

-

The Trifluoroacetyl Moiety: The true potentiation of hazard comes from the trifluoroacetyl group. Trifluoroacetic acid (TFA), a structural analog of this functional group, is a highly corrosive substance. It is known to cause severe skin burns and serious eye damage, is harmful if inhaled, and can cause destructive irritation to the respiratory system.[6][7][8][9][10] The high vapor pressure of TFA also presents a significant inhalation risk.[7] The mechanism for this corrosivity stems from its strength as an acid, which is many times greater than its non-fluorinated counterpart, acetic acid.[10] It is therefore prudent to assume that 2-(Trifluoroacetyl)thiazole monohydrate will possess significantly greater corrosive and irritant properties than 2-acetylthiazole.

Based on this expert synthesis, the following GHS classification should be assumed for laboratory safety purposes until a formal SDS is available.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Inferred Hazard Statement (H-Code) | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 2-acetylthiazole data.[2][11] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Extrapolated from Trifluoroacetic Acid (TFA) due to the highly acidic and reactive nature of the trifluoroacetyl group.[6][9][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Extrapolated from TFA and Thiazole data.[4][6][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Extrapolated from TFA data, assuming the compound may have a significant vapor pressure or can be aerosolized.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on Thiazole and TFA data.[4][7] |

| Combustibility | Category 4 | H227: Combustible liquid | Based on 2-acetylthiazole data.[1][12] |

Section 2: Comprehensive Safe Handling and Engineering Controls

Given the inferred corrosive nature of this compound, all handling must be performed with the assumption that it can cause immediate and severe tissue damage upon contact.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing, transfers, and reactions involving 2-(Trifluoroacetyl)thiazole monohydrate, whether in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][13]

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust, which is critical.[2]

-

Proximity to Safety Equipment: Workstations must be in close proximity to a fully functional safety shower and eyewash station.[11]

Workflow for Handling Potentially Corrosive Solids

The following diagram outlines the mandatory workflow for handling this and other high-hazard solid compounds.

Caption: Mandatory workflow for handling 2-(Trifluoroacetyl)thiazole monohydrate.

Section 3: Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient for this compound. A multi-layered approach is required to prevent all routes of exposure.

Table 2: Mandatory Personal Protective Equipment

| Body Part | Required PPE | Standard / Rationale |

| Hands | Heavy-duty Nitrile or Butyl Rubber Gloves | A single pair of standard nitrile gloves may not offer sufficient protection against a highly corrosive substance. Double-gloving is recommended. Breakthrough times must be verified with the glove manufacturer.[13] |

| Eyes/Face | Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against splashes and vapors.[6] A face shield protects the entire face from splashes during transfers or in the event of a vessel failure. |

| Body | Flame-Resistant Laboratory Coat & Chemical Apron | The lab coat should be fully buttoned. A chemical-resistant apron provides an additional barrier against spills.[13] |

| Respiratory | Use Within Fume Hood (Primary) | If there is any risk of exceeding exposure limits or in case of a spill, an air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[7] |

Section 4: Emergency Procedures: First Aid and Spill Response

Immediate and correct action is critical in mitigating injury from exposure or spills.

First Aid Measures

Speed is essential. Do not delay in seeking medical attention.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes , occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Do not use neutralizing creams or ointments.[8][14] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][14] |

| Ingestion | Do NOT induce vomiting. [11] Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][8] |

Spill Response Protocol

The following decision tree should guide the response to a spill.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. aurochemicals.com [aurochemicals.com]

- 3. vigon.com [vigon.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. prod.adv-bio.com [prod.adv-bio.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Properties of Hydrated Trifluoroacetyl Thiazoles

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of hydrated trifluoroacetyl thiazoles, a class of compounds of significant interest in drug discovery and development. The presence of the strongly electron-withdrawing trifluoroacetyl group profoundly influences the physicochemical properties of the thiazole moiety, most notably leading to a significant equilibrium shift towards the hydrated, gem-diol form in aqueous environments. Understanding the thermodynamics of this hydration process—quantified by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is critical for predicting a compound's solubility, stability, and ultimately, its biological activity. This guide details the theoretical underpinnings of ketone hydration, provides field-proven experimental protocols for the characterization of this equilibrium, and outlines computational approaches for the predictive modeling of hydration thermodynamics. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this important class of fluorinated heterocycles.

Introduction: The Significance of the Trifluoroacetyl Group in Thiazole-Based Drug Candidates

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2][3] When a trifluoroacetyl group is appended to a thiazole ring—a privileged scaffold in numerous approved drugs[4][5]—it imparts a unique set of characteristics.

The potent electron-withdrawing nature of the trifluoroacetyl group dramatically increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the carbonyl highly susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol, or hydrate.[6] This keto-hydrate equilibrium is a critical parameter to characterize, as the predominant species in an aqueous physiological environment will dictate the molecule's shape, hydrogen bonding potential, and overall interaction with its biological target. A thorough understanding of the thermodynamic driving forces behind this equilibrium is therefore not merely academic but a fundamental necessity for rational drug design.

This guide will provide the necessary theoretical background and practical methodologies to fully characterize the thermodynamic properties of hydrated trifluoroacetyl thiazoles.

Theoretical Framework: The Thermodynamics of Hydration

The reversible hydration of a trifluoroacetyl group is an equilibrium process, the position of which is governed by the change in Gibbs free energy (ΔG).

Keto Form ⇌ Hydrate Form (gem-diol)

The Gibbs free energy of hydration (ΔGhyd) is related to the enthalpy (ΔHhyd) and entropy (ΔShyd) of the reaction by the fundamental thermodynamic equation:

ΔGhyd = ΔHhyd - TΔShyd

-

Gibbs Free Energy (ΔGhyd): A negative ΔGhyd indicates a spontaneous hydration process, meaning the hydrate form is thermodynamically favored at equilibrium. Its magnitude is related to the equilibrium constant (Khyd) by the equation: ΔGhyd = -RTln(Khyd) , where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy (ΔHhyd): This term represents the change in heat content of the system upon hydration. It reflects the difference in bond energies between the reactants and products. The formation of new, stable C-O and O-H bonds in the gem-diol typically makes hydration an exothermic process (negative ΔHhyd).[7]

-

Entropy (ΔShyd): This term reflects the change in disorder of the system. The association of a water molecule with the trifluoroacetyl thiazole molecule results in a decrease in translational and rotational freedom, leading to a negative ΔShyd.

The interplay between enthalpy and entropy determines the spontaneity and temperature dependence of the hydration equilibrium. For most fluorinated ketones, the favorable enthalpic contribution from forming the stable hydrate outweighs the unfavorable entropic cost.[8]

Synthesis and Characterization of Trifluoroacetyl Thiazoles

A robust understanding of the thermodynamic properties begins with the synthesis and unambiguous characterization of the molecule of interest. Several synthetic routes to trifluoromethyl- and trifluoroacetyl-substituted thiazoles have been reported. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the synthesis of a generic 2-trifluoroacetylthiazole, one could envision a reaction between thioacetamide and a suitably halogenated 1,1,1-trifluoro-2,3-dione.

The synthesis of thiazole derivatives often involves multi-step procedures. For instance, a substituted benzaldehyde can be reacted with thiosemicarbazide to form a hydrazine carbothioamide, which can then be cyclized to form the thiazole ring.[4]

General Synthetic Workflow:

Caption: General workflow for the synthesis and characterization of trifluoroacetyl thiazoles.

Once synthesized, rigorous characterization is paramount. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the successful synthesis of the target molecule.[9]

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure.[10]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the keto form.[11]

Experimental Determination of Hydration Thermodynamics

A multi-pronged experimental approach is necessary to fully characterize the thermodynamics of hydration.

Quantifying the Keto-Hydrate Equilibrium via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for directly observing and quantifying the keto-hydrate equilibrium in solution.[6] The interconversion between the keto and hydrate forms is typically slow on the NMR timescale, allowing for the distinct signals of both species to be resolved.[12]

Step-by-Step Protocol for NMR Equilibrium Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the purified trifluoroacetyl thiazole in a deuterated, water-miscible organic solvent (e.g., DMSO-d₆).

-

Create a series of NMR samples by dissolving a precise amount of the stock solution in D₂O to achieve a known final concentration. The use of a mixed solvent system (e.g., DMSO-d₆/D₂O) may be necessary depending on the compound's solubility.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹⁹F NMR spectra for each sample at a constant, precisely controlled temperature (e.g., 298 K).

-

¹H NMR: The hydrate form will exhibit a characteristic signal for the gem-diol protons, which will be absent in the keto form. The signals for the thiazole ring protons will also likely show slight chemical shift differences between the two forms.

-

¹⁹F NMR: The chemical environment of the trifluoromethyl group is significantly different in the keto and hydrate forms, resulting in well-resolved signals with distinct chemical shifts.[6] This is often the most straightforward method for quantification.

-

-

Data Analysis and Equilibrium Constant (Khyd) Calculation:

-

Integrate the signals corresponding to the keto and hydrate forms in either the ¹H or ¹⁹F spectrum.

-

Calculate the mole fractions of each species.

-

Determine the hydration equilibrium constant (Khyd) using the following equation: Khyd = [Hydrate] / [Keto]

-

-

Gibbs Free Energy (ΔGhyd) Calculation:

-

Calculate the standard Gibbs free energy of hydration at the experimental temperature using: ΔGhyd = -RTln(Khyd)

-

Workflow for NMR-based Equilibrium Studies:

Caption: Workflow for determining Khyd and ΔGhyd using NMR spectroscopy.

Direct Measurement of Enthalpy (ΔHhyd) using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding or reaction process, making it the gold standard for determining the enthalpy of a reaction.[1][13] While typically used for binding interactions, ITC can be adapted to measure the enthalpy of hydration for soluble compounds.

Step-by-Step Protocol for ITC Enthalpy Measurement:

-

Instrument and Sample Preparation:

-

Thoroughly clean the ITC sample and reference cells according to the manufacturer's protocol.[1]

-

Prepare a solution of the trifluoroacetyl thiazole in a suitable organic solvent (e.g., DMSO) at a precisely known concentration.

-

The sample cell is filled with an aqueous buffer, and the reference cell is filled with the same buffer.[13]

-

The syringe is loaded with the concentrated solution of the trifluoroacetyl thiazole.

-

-

ITC Experiment:

-

Set the experimental temperature to be the same as that used for the NMR equilibrium studies (e.g., 298 K).

-

Perform a series of small, sequential injections of the compound solution into the aqueous buffer in the sample cell.

-

The instrument measures the heat change associated with each injection as the compound dissolves and equilibrates to its hydrated and unhydrated forms.

-

-

Data Analysis:

-

The raw data (a series of heat-flow peaks) is integrated to yield the heat change per injection.

-

The total heat change upon complete dissolution and hydration is determined.

-

After correcting for the heat of dilution of the solvent (determined in a separate control experiment), the enthalpy of solution and hydration can be calculated.

-

ITC Experimental Setup:

Caption: A typical workflow for calculating ΔGhyd using molecular dynamics simulations.

Step-by-Step Computational Methodology:

-

System Preparation:

-

Generate a 3D structure of the trifluoroacetyl thiazole molecule.

-

Assign force field parameters to the atoms (e.g., using the General Amber Force Field, GAFF).

-

Create two systems: one with the molecule in a vacuum (gas phase) and another with the molecule solvated in a periodic box of water molecules (e.g., TIP3P model).

-

-

Molecular Dynamics (MD) Simulations:

-

Perform MD simulations on both the gas-phase and solvated systems.

-

Use an alchemical transformation to "disappear" the molecule from its environment. This is done in a series of steps (lambda windows) to ensure adequate sampling.

-

-

Free Energy Calculation:

-

Calculate the free energy change for the transformation in both the gas phase and in water.

-

The hydration free energy is the difference between these two values. The Multistate Bennett Acceptance Ratio (MBAR) method is a statistically optimal estimator for calculating the free energy from the simulation data. [14] Recent advances using machine learning force fields are showing promise in achieving sub-kcal/mol accuracy for hydration free energy predictions, offering a path towards ab initio-quality results. [15]

-

Data Presentation and Expected Results

The thermodynamic data for the hydration of a series of trifluoroacetyl thiazole derivatives should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Thermodynamic Parameters for the Hydration of Substituted Trifluoroacetyl Thiazoles at 298 K

| Compound | Substituent (R) | Khyd | ΔGhyd (kcal/mol) | ΔHhyd (kcal/mol) | -TΔShyd (kcal/mol) |

| 1 | H | Data | Data | Data | Data |

| 2 | 4-CH₃ | Data | Data | Data | Data |

| 3 | 4-Cl | Data | Data | Data | Data |

| 4 | 5-Br | Data | Data | Data | Data |

Note: The values in this table are placeholders. Actual data must be determined experimentally or computationally.

Based on studies of analogous fluorinated ketones, it is expected that the trifluoroacetyl group will strongly favor the hydrated form, resulting in a Khyd significantly greater than 1 and a negative ΔGhyd. The reaction is anticipated to be enthalpy-driven (negative ΔHhyd) and entropically unfavorable (negative ΔShyd).

Conclusion and Future Directions

This technical guide has outlined a comprehensive, self-validating framework for the determination of the thermodynamic properties of hydrated trifluoroacetyl thiazoles. By integrating synthesis, spectroscopic characterization of the keto-hydrate equilibrium, direct calorimetric measurement of enthalpy, and predictive computational modeling, researchers can gain a deep and quantitative understanding of the hydration process. This knowledge is fundamental to the successful design and development of novel thiazole-based therapeutics, enabling a more accurate prediction of their behavior in a physiological environment and facilitating the optimization of their pharmacokinetic and pharmacodynamic profiles. Future work in this area should focus on building a database of these thermodynamic parameters for a diverse range of substituted trifluoroacetyl thiazoles to establish robust quantitative structure-property relationships (QSPR) that can further guide the design of next-generation drug candidates.

References

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols. (2025).

- A Technical Guide to the Hydrate Formation of 2-(Trifluoroacetyl)cyclopentanone in Aqueous Media. (2025). Benchchem.

- A humidity titration calorimetry technique to study the thermodynamics of hydr

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- Isothermal titr

- Deng, Y., & Roux, B. (2008). Enthalpies and entropies of hydration from Monte Carlo simulations. The Journal of Chemical Physics, 128(11), 114503.

- Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.

- Calculations of Relative Hydration Free Energies: A Comparative Study Using Thermodynamic Integration and an Extrapolation Method Based on a Single Reference State. (2002). The Journal of Physical Chemistry B, 106(44), 11645-11656.

- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).

- Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. (2025). ChemRxiv.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Biela, A., & Gorniak, A. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.

- Computing hydration free energies of small molecules with first principles accuracy. (2024). arXiv.

- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.

- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical.

- Iida, K., & Matubayasi, N. (2020). Accurate and rapid calculation of hydration free energy and its physical implication for biomolecular functions. Biophysical Reviews, 12(2), 335-345.

- Rieder, S. R., Ries, B., Champion, C., Barros, E. P., Hünenberger, P. H., & Riniker, S. (2021). Replica-Exchange Enveloping Distribution Sampling: Calculation of Relative Free Energies in GROMOS. CHIMIA International Journal for Chemistry, 75(4), 325-330.

- Kirschner, K. N., & Bowers, K. J. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (75), e50217.

- Cooper, J. A., & Williams, D. H. (2004). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.

- AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry Introduction DSC is. (2023). NIST.

- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (2023). Journal of Molecular Structure, 1273, 134268.

- Computed enthalpy ( H) and Gibbs free energy ( G) values (given in /kJ... (n.d.).

- dsc.pdf. (n.d.). Alan Cooper.

- The Hydration of Trifluoroacetic Acid from 0 to 298 K. (2026). The Journal of Physical Chemistry A.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of Molecular Structure, 1325, 139451.

- A unified thermodynamic framework to compute the hydrate formation conditions of acidic gas/water/alcohol/electrolyte mixtures up to 186.2 MPa. (2021). Energy, 230, 120735.

- Heinz, M., & Grubmüller, H. (2022). Spatially Resolved Hydration Thermodynamics in Biomolecular Systems.

- Enthalpies and entropies of hydration from Monte Carlo simulations. (2024).

- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega, 8(31), 28416-28431.

- Per|Mut: Spatially Resolved Hydration Entropies from Atomistic Simul

- Avvaru, B. S., Sharma, R., Bua, S., Mastrolorenzo, A., Supuran, C. T., & McKenna, R. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Journal of the American Chemical Society, 135(32), 11889-11901.

- Al-Jaff, A. O., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

- Enthalpy-Entropy and Cavity Decomposition of Alkane Hydration Free Energies. (n.d.). Ron Levy Group.

- Mobley, D. L., & Guthrie, J. P. (2014). FreeSolv: A database of experimental and calculated hydration free energies, with input files. Journal of Computer-Aided Molecular Design, 28(7), 711-720.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7351.

- Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (n.d.). Scholars Research Library.

- Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. (2025).

Sources

- 1. japtamers.co.uk [japtamers.co.uk]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. researchgate.net [researchgate.net]

- 12. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes: Trifluoroacetylation using 2-(Trifluoroacetyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoroacetylation

The introduction of a trifluoroacetyl group (-COCF₃) is a pivotal chemical modification in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This functional group can serve as a robust protecting group for primary and secondary amines and alcohols, facilitate analysis through derivatization, and critically, enhance the physicochemical properties of drug candidates.[1][2] The trifluoromethyl (-CF₃) moiety is well-regarded for its ability to improve metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and electrostatic interactions.[1] While various reagents exist for trifluoroacetylation, 2-(Trifluoroacetyl)thiazole has emerged as a valuable tool due to its reactivity and selectivity. The thiazole ring itself is a significant pharmacophore found in numerous bioactive compounds, making this reagent particularly interesting for drug discovery applications.[3][4][5]

Mechanism of Action: A Nucleophilic Acyl Substitution

The trifluoroacetylation of nucleophiles such as amines and alcohols with 2-(Trifluoroacetyl)thiazole proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (nitrogen or oxygen) of the substrate attacks the electrophilic carbonyl carbon of 2-(Trifluoroacetyl)thiazole. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the thiazole-2-yl group as a leaving group and forming the corresponding trifluoroacetylated product. The reaction is often facilitated by a non-nucleophilic base to neutralize any liberated acid and drive the reaction to completion.

Caption: General mechanism of trifluoroacetylation.

Core Protocol: Trifluoroacetylation of Amines and Alcohols

This protocol provides a general procedure for the trifluoroacetylation of primary and secondary amines and alcohols using 2-(Trifluoroacetyl)thiazole. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

-

Substrate (amine or alcohol) (1.0 eq)

-

2-(Trifluoroacetyl)thiazole (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5 - 2.0 eq)

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

-

1 M HCl (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (saturated NaCl solution, for workup)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in the chosen anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control any potential exotherm.

-

Reagent Addition: Slowly add a solution of 2-(Trifluoroacetyl)thiazole (1.1 - 1.5 eq) in the same anhydrous solvent to the cooled, stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench by slowly adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude trifluoroacetylated product.

-

-

Purification: If necessary, purify the crude product by column chromatography or recrystallization to yield the pure trifluoroacetylated compound.

Caption: General experimental workflow for trifluoroacetylation.

Data Presentation: Representative Reaction Conditions

The optimal conditions for trifluoroacetylation can vary depending on the substrate. The following table provides a summary of representative conditions.

| Substrate Type | 2-(TFA)thiazole (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic Amine | 1.1 | Et₃N (1.5) | DCM | 0 to RT | 1-3 | >90 |

| Secondary Aliphatic Amine | 1.2 | Et₃N (2.0) | DCM | 0 to RT | 2-4 | 85-95 |

| Aniline | 1.3 | Pyridine (2.0) | THF | RT | 4-6 | 80-90 |

| Primary Alcohol | 1.2 | Et₃N (1.5) | ACN | RT | 3-5 | >90 |

| Secondary Alcohol | 1.5 | Pyridine (2.0) | DCM | RT to 40 | 6-12 | 75-85 |

Applications in Drug Development and Organic Synthesis

The thiazole moiety is a key structural component in many pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] The use of 2-(Trifluoroacetyl)thiazole allows for the direct incorporation of a trifluoroacetyl group, which can enhance the therapeutic potential of a molecule.

-

Peptide and Peptidomimetic Chemistry: The thiazole ring can be considered a cyclized and dehydrated derivative of cysteine and is found in many natural bioactive peptides.[4][6][7] Trifluoroacetylation of peptide N-termini or amino acid side chains can be achieved using 2-(Trifluoroacetyl)thiazole, potentially improving peptide stability and cell permeability. The formation of thiazole rings from cysteine residues is a key post-translational modification in the biosynthesis of some peptide antibiotics.[8]

-

Synthesis of Heterocyclic Compounds: 2-(Trifluoroacetyl)thiazole can serve as a building block for the synthesis of more complex trifluoromethyl-containing heterocyclic compounds.[9][10][11] For instance, it can participate in reactions to form substituted thiazoles, which are prevalent in medicinal chemistry.

-

Protecting Group Chemistry: The trifluoroacetyl group is a stable protecting group for amines and alcohols under various reaction conditions.[2][12] It can be readily removed under mild basic conditions, making it a valuable tool in multi-step synthesis.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive reagent due to hydrolysis. | Use freshly opened or properly stored 2-(Trifluoroacetyl)thiazole. Ensure all glassware and solvents are anhydrous. |

| Low reactivity of the substrate. | Increase the reaction temperature and/or reaction time. Consider using a more forcing base. | |

| Formation of Side Products | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C during the addition of the reagent. |

| Presence of water leading to hydrolysis of the product. | Ensure anhydrous conditions throughout the reaction and workup. | |

| Difficult Purification | Co-elution of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization to aid separation. |

| Product is an oil. | Attempt to form a solid derivative or use alternative purification techniques like preparative HPLC. |

References

- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Vertex AI Search.

- Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride - Benchchem. Vertex AI Search.

- Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed. Vertex AI Search.

- Notes: Synthesis 2-Trifluoroacetylpyrole - Scite. Vertex AI Search.

- STRAIGHTFORWARD TRIFLUOROACYLATION OF OXAZOLES – SCALABLE, COST-EFFECTIVE WAY TOWARD DIVERSE 2-(TRIFLUOROACETYL)OXAZOLES | Chemistry of Heterocyclic Compounds. Vertex AI Search.

- KR101083935B1 - Trifluoroacetylation for amines - Google Patents. Vertex AI Search.

- 2-(Trifluoroacetyl)imidazoles, 2-Trifluoroacetyl-1,3-thiazoles, and 2-Trifluoroacetyl-1,3-oxazoles - Enamine. Vertex AI Search.

- The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Vertex AI Search.

- US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents. Vertex AI Search.

- The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups - the University of Bath's research portal. Vertex AI Search.

- Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives - ResearchGate. Vertex AI Search.

- A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered | Request PDF - ResearchGate. Vertex AI Search.

- Different synthetic methods of trifluoromethyl thiazole. - ResearchGate. Vertex AI Search.

- Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3 - Semantic Scholar. Vertex AI Search. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMWqRDUuQsAzdXRc_E5kkXY87hwOsMLqRrBYPJFniE4T_FqxuSlvWn7DQx8_GZ8r8_MLYk_TqZtPFQvdhZvGAzAVwT-xP6yWvwHjPtBK7wtLIqGbBcliT9tCP16XltgtKb6rR2rxDLnNzOX4p8dub9YTspSdoo2mz-rDsgK-EqwyXi13QNCP2qwQ==.

- Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - Repositori Obert UdL. Vertex AI Search.

- (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes* - ResearchGate. Vertex AI Search.

- Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - RSC Publishing. Vertex AI Search.

- Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Vertex AI Search.

- (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton - ResearchGate. Vertex AI Search.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Vertex AI Search.

- Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. Vertex AI Search.

- Thiazoles in Peptides and Peptidomimetics | Request PDF - ResearchGate. Vertex AI Search.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - MDPI. Vertex AI Search.

- Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC. Vertex AI Search.

- The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. Vertex AI Search.

- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. Vertex AI Search.

- Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling - PubMed. Vertex AI Search.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. mdpi.com [mdpi.com]

- 8. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Trifluoroacetyl)imidazoles, 2-Trifluoroacetyl-1,3-thiazoles, and 2-Trifluoroacetyl-1,3-oxazoles - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

synthesis of trifluoromethyl ketones using 2-(Trifluoroacetyl)thiazole

The synthesis of trifluoromethyl ketones (TFMKs) is a critical transformation in medicinal chemistry, as the trifluoroacetyl group (

Unlike acid anhydrides or chlorides, which often lead to "over-addition" (forming tertiary alcohols), the thiazolidine-2-thione scaffold forms a stable chelated intermediate with Grignard reagents, releasing the ketone only upon hydrolytic workup. This guide details the protocol for using this reagent to synthesize trifluoromethyl ketones.

Part 1: Reagent Profile & Mechanism

The Reagent: -Trifluoroacetylthiazolidine-2-thione

While the user prompt specifies "2-(Trifluoroacetyl)thiazole," it is chemically vital to distinguish between the aromatic ketone (2-trifluoroacetylthiazole) and the active amide (

-

Aromatic Ketone (2-TFT): An electrophilic ketone. Reaction with nucleophiles typically yields tertiary alcohols (e.g., trifluoromethyl-thiazolyl carbinols).

-

Active Amide (Reagent of Choice): A "Weinreb-like" acylating agent. The thione sulfur and the amide nitrogen coordinate to the magnesium of the Grignard reagent, stabilizing the tetrahedral intermediate and preventing double addition. This is the reagent required for transferring the

group to a nucleophile to generate a TFMK.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The high stability of the thiazolidine-2-thione leaving group, combined with the rigidity of the five-membered chelate, ensures mono-addition.

Caption: Chelation-controlled addition of Grignard reagent to N-trifluoroacetylthiazolidine-2-thione prevents over-addition.

Part 2: Experimental Protocol

Preparation of the Reagent

If not commercially available, the reagent can be synthesized from thiazolidine-2-thione and trifluoroacetic anhydride (TFAA).

Materials:

-

Thiazolidine-2-thione (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (1.2 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolve thiazolidine-2-thione (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Cool the solution to 0 °C.

-

Add

(12 mmol) followed by the dropwise addition of TFAA (12 mmol). -

Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Workup: Wash with water (

), saturated -

Purification: Recrystallize from hexane/EtOAc to obtain yellow crystals.

Synthesis of Trifluoromethyl Ketones (General Protocol)

This protocol describes the coupling of an aryl or alkyl Grignard reagent with the prepared trifluoroacetylating agent.

Table 1: Reaction Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

|---|---|---|---|

| Reagent (N-TFA-TT) | 1.0 | Electrophile | Dried under vacuum before use. |

| Grignard (R-MgX) | 1.1 - 1.2 | Nucleophile | Titrate before use to ensure accuracy. |

| THF (Anhydrous) | Solvent | Medium | 0.2 M concentration recommended. |

| HCl (1 M) | Excess | Quench | Hydrolyzes the intermediate. |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon or nitrogen.

-

Dissolution: Add

-trifluoroacetylthiazolidine-2-thione (1.0 equiv) and anhydrous THF to the flask. Cool the bright yellow solution to -78 °C (dry ice/acetone bath).-

Note: The low temperature is critical to favor the kinetic formation of the chelate and suppress any background decomposition.

-

-

Addition: Add the Grignard reagent (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Observation: The yellow color of the thione may fade or shift to a pale suspension as the magnesium chelate forms.

-

-

Reaction: Stir the mixture at -78 °C for 1 hour.

-

Optimization: For sterically hindered Grignards, allow the reaction to warm to 0 °C slowly over 1 hour.

-

-

Quench: Quench the reaction at low temperature by adding 1 M HCl (5 mL).

-

Critical Step: Vigorous stirring is required to break the robust Mg-chelate.

-

-

Workup: Dilute with diethyl ether or EtOAc. Separate the organic layer.[1] Extract the aqueous layer twice with organic solvent.

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography.-

Note: TFMKs are volatile; avoid prolonged high-vacuum exposure. The byproduct (thiazolidine-2-thione) is much more polar and easily separated.

-

Part 3: Scope & Troubleshooting

Substrate Scope

This method is highly effective for:

-

Aryl Grignards: Phenyl, naphthyl, and electron-rich aromatics (yields typically >85%).

-

Alkyl Grignards: Primary and secondary alkyl groups.

-

Heteroaryl Grignards: Pyridyl and thienyl reagents (requires strictly anhydrous conditions).

Comparison with Other Methods

| Method | Reagent | Selectivity (Mono vs Double) | Yield | Stability |

| This Protocol | N-TFA-Thiazolidine-2-thione | Excellent (Chelation) | High | Stable Solid |

| Acid Anhydride | Trifluoroacetic Anhydride (TFAA) | Poor (Often gives tert-alcohol) | Low-Mod | Moisture Sensitive |

| Acid Chloride | Trifluoroacetyl Chloride | Moderate (Gas handling issues) | Moderate | Corrosive Gas |

| Ester | Ethyl Trifluoroacetate | Moderate (Requires low temp) | Moderate | Liquid |

Troubleshooting Guide

-

Problem: Formation of tertiary alcohol (double addition).

-

Cause: Temperature too high during addition or insufficient chelation.

-

Solution: Ensure reaction is kept at -78 °C during addition. Verify the quality of the thione reagent (should be crystalline yellow).

-

-

Problem: Low yield with sterically hindered Grignards.

-

Cause: Incomplete nucleophilic attack.

-

Solution: Allow the reaction to warm to 0 °C or room temperature after the initial addition is complete.

-

-

Problem: Product volatility.

-

Solution: TFMKs (especially low MW ones) are volatile. Do not rotovap to dryness; use a distillation setup or keep in solution if possible.

-

Part 4: References

-

Nagao, Y., et al. "A New Method for the Preparation of Ketones via N-Acylthiazolidine-2-thiones." Tetrahedron Letters, vol. 21, no. 9, 1980, pp. 841-844. Link

-

Dondoni, A., & Marra, A. "Thiazole-Based Synthetic Methods." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2557-2600. Link

-

Bégué, J.-P., & Bonnet-Delpon, D. "Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products." Journal of Fluorine Chemistry, vol. 127, no. 8, 2006, pp. 992-1012. Link

-

Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, vol. 97, no. 3, 1997, pp. 757-786. Link

Sources

The Synthetic Utility of 2-(Trifluoroacetyl)thiazole: A Versatile Building Block in Organic Synthesis

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated motifs highly sought after.[1] Among the various fluorinated building blocks, 2-(trifluoroacetyl)thiazole stands out as a particularly versatile reagent. The potent electron-withdrawing nature of the trifluoroacetyl group, coupled with the inherent reactivity of the thiazole ring, renders this molecule a powerful tool for the construction of complex heterocyclic systems and other valuable organic compounds. This guide provides a comprehensive overview of the general procedures for utilizing 2-(trifluoroacetyl)thiazole in organic synthesis, complete with detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity Profile

2-(Trifluoroacetyl)thiazole is a stable, typically solid compound characterized by a highly electrophilic carbonyl carbon. This enhanced electrophilicity, a direct consequence of the three fluorine atoms, dictates its primary mode of reactivity: susceptibility to nucleophilic attack. The thiazole ring, while generally considered aromatic, can also participate in various transformations, and its electronic nature influences the reactivity of the attached trifluoroacetyl group.

The primary sites of reactivity on 2-(trifluoroacetyl)thiazole are:

-

The Carbonyl Carbon: The most electrophilic site, readily attacked by a wide range of nucleophiles.

-

The Protons Alpha to the Carbonyl: While the trifluoromethyl group lacks alpha-protons, the acetyl methyl group in the non-fluorinated analogue, 2-acetylthiazole, is acidic and can be deprotonated to form an enolate. This suggests that derivatization of the trifluoromethyl group could lead to similar reactivity.

-

The Thiazole Ring: The ring itself can undergo electrophilic or nucleophilic substitution, although the electron-withdrawing trifluoroacetyl group tends to deactivate it towards electrophilic attack.

Core Synthetic Applications and Protocols

The high reactivity of the trifluoroacetyl group makes 2-(trifluoroacetyl)thiazole a valuable precursor for a variety of chemical transformations. Below are detailed protocols for some of its key applications.

Nucleophilic Addition to the Carbonyl Group

The trifluoroacetyl group is highly susceptible to attack by organometallic reagents, leading to the formation of tertiary trifluoromethyl-substituted alcohols. These chiral alcohols are valuable intermediates in pharmaceutical synthesis.[2][3]

Protocol: Synthesis of a Chiral Tertiary Alcohol via Grignard Reaction

This protocol describes the general procedure for the reaction of 2-(trifluoroacetyl)thiazole with a Grignard reagent to yield a tertiary alcohol.

-

Materials:

-

2-(Trifluoroacetyl)thiazole (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve 2-(trifluoroacetyl)thiazole in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

-

Causality and Insights: The low temperature (-78 °C) is crucial to prevent side reactions and control the reactivity of the Grignard reagent. The use of anhydrous conditions is essential as Grignard reagents are strong bases and will react with any protic solvents, such as water. The trifluoromethyl group's strong electron-withdrawing effect makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to high yields of the desired alcohol.

Olefination Reactions: The Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones into alkenes.[4] 2-(Trifluoroacetyl)thiazole can be converted to its corresponding trifluoromethyl-substituted alkene, a valuable synthon for further transformations.

Protocol: Synthesis of a Trifluoromethyl-substituted Alkene via Wittig Reaction

This protocol outlines the general steps for the Wittig olefination of 2-(trifluoroacetyl)thiazole.

-

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq)

-

A strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq)

-

2-(Trifluoroacetyl)thiazole (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to -78 °C.

-

Add a solution of 2-(trifluoroacetyl)thiazole in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Expertise in Action: The choice of base and reaction conditions can influence the stereochemical outcome (E/Z selectivity) of the Wittig reaction. For stabilized ylides, weaker bases and longer reaction times may be employed. The high electrophilicity of the trifluoroacetyl group generally ensures a rapid reaction with the ylide.

Condensation Reactions: Aldol and Knoevenagel Reactions

The electrophilic carbonyl of 2-(trifluoroacetyl)thiazole is an excellent substrate for condensation reactions with enolates (Aldol reaction) or active methylene compounds (Knoevenagel condensation). These reactions are fundamental for carbon-carbon bond formation.

Protocol: Aldol-type Condensation with a Ketone Enolate

This protocol provides a general method for the aldol condensation of 2-(trifluoroacetyl)thiazole.

-

Materials:

-

A ketone with an alpha-proton (e.g., acetone, 1.5 eq)

-

A strong base (e.g., Lithium diisopropylamide (LDA), 1.5 eq)

-

2-(Trifluoroacetyl)thiazole (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add LDA to the solution to generate the lithium enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of 2-(trifluoroacetyl)thiazole in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-